molecular formula C13H10N2 B580682 2-(4-Phenylpyridin-2-yl)acetonitrile CAS No. 1227606-66-7

2-(4-Phenylpyridin-2-yl)acetonitrile

Cat. No.: B580682
CAS No.: 1227606-66-7
M. Wt: 194.237
InChI Key: YHPUONZLVHJMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenylpyridin-2-yl)acetonitrile is an organic compound with the molecular formula C13H10N2. It is a derivative of pyridine, featuring a phenyl group attached to the pyridine ring and an acetonitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylpyridin-2-yl)acetonitrile typically involves the reaction of 4-bromobenzaldehyde with 2-cyanopyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenylpyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed:

Scientific Research Applications

2-(4-Phenylpyridin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and pyridine rings can engage in π-π interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-Phenylpyridin-2-yl)acetonitrile is unique due to the presence of both a phenyl group and a nitrile group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Biological Activity

2-(4-Phenylpyridin-2-yl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H10N
  • Molecular Weight : 198.23 g/mol
  • Structure : The compound features a pyridine ring substituted with a phenyl group and a nitrile functional group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can engage in hydrogen bonding, while the phenyl and pyridine moieties may enhance binding affinity to biological targets, potentially modulating their activity.

Anticancer Activity

Research indicates that derivatives of acetonitrile compounds, including this compound, have been studied for their ability to induce Oct3/4 expression in human somatic cells. This is significant because Oct3/4 is a transcription factor critical for maintaining pluripotency in stem cells. Enhanced expression and stabilization of Oct3/4 suggest potential applications in regenerative medicine and cancer therapy .

Case Studies

  • Oct3/4 Induction Study :
    • A study published in PubMed demonstrated that this compound and its derivatives could enhance Oct3/4 expression, suggesting their utility in stem cell research and potential therapeutic applications in regenerative medicine .
  • Antimicrobial Efficacy :
    • Research on similar pyridine derivatives indicated their effectiveness against E. coli strains, with minimum inhibitory concentrations (MIC) ranging from 0.00525 µg/mL to 0.027 µg/mL. Although direct studies on this compound are needed, these findings provide a basis for exploring its antimicrobial potential .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityRemarks
2-(4-Fluorophenyl)pyridineModerate anticancer activityStructural similarity to acetonitrile
2-(3-Pyridyl)acetonitrileAntimicrobialEffective against Gram-negative bacteria
2-(4-Pyridyl)benzonitrileAnticancerInduces apoptosis in cancer cell lines

Properties

IUPAC Name

2-(4-phenylpyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-8-6-13-10-12(7-9-15-13)11-4-2-1-3-5-11/h1-5,7,9-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPUONZLVHJMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80711844
Record name (4-Phenylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227606-66-7
Record name (4-Phenylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.